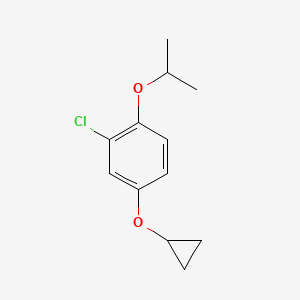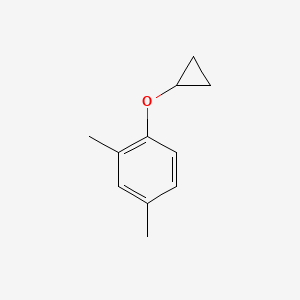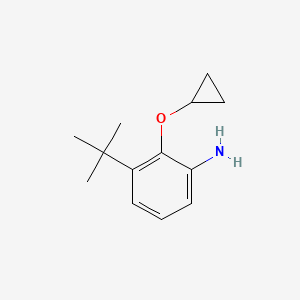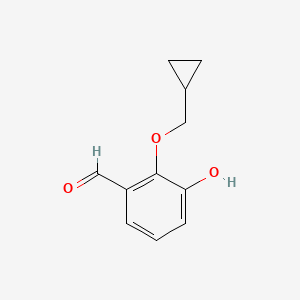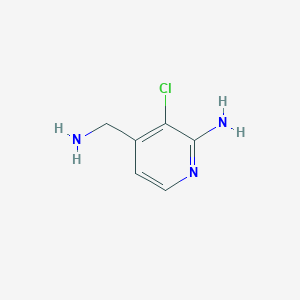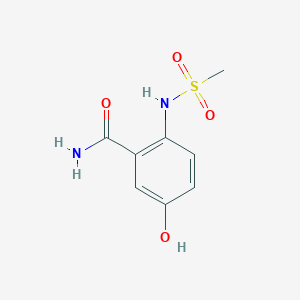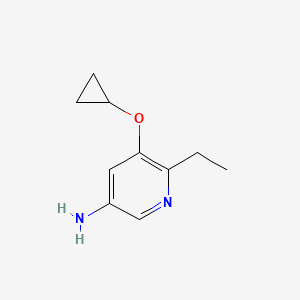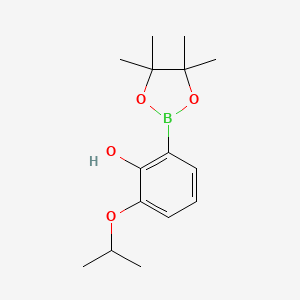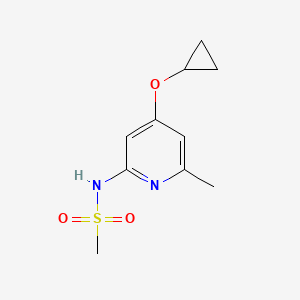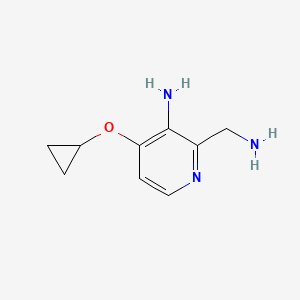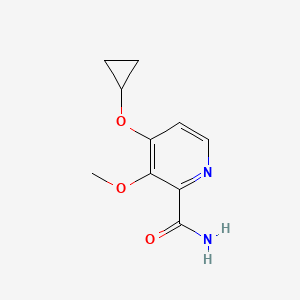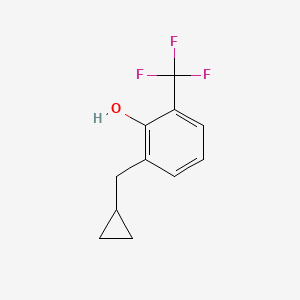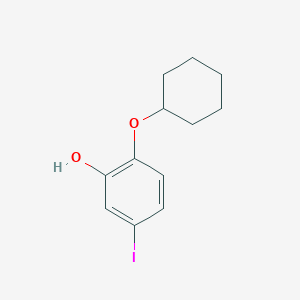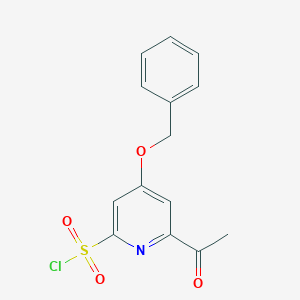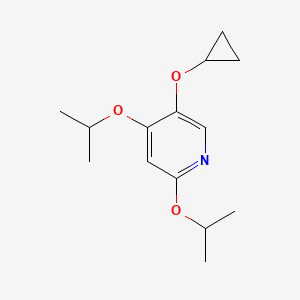
5-Cyclopropoxy-2,4-diisopropoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-2,4-diisopropoxypyridine is an organic compound with the molecular formula C14H21NO3. It features a pyridine ring substituted with cyclopropoxy and diisopropoxy groups.
Preparation Methods
The synthesis of 5-Cyclopropoxy-2,4-diisopropoxypyridine typically involves the reaction of pyridine derivatives with cyclopropyl and isopropyl groups under specific conditions. One common method involves the use of cyclopropyl bromide and isopropyl alcohol in the presence of a base to facilitate the substitution reactions on the pyridine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
5-Cyclopropoxy-2,4-diisopropoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-Cyclopropoxy-2,4-diisopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2,4-diisopropoxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
5-Cyclopropoxy-2,4-diisopropoxypyridine can be compared with other similar compounds, such as:
5-Cyclopropoxy-2,3-diisopropoxypyridine: This compound has a similar structure but differs in the position of the isopropoxy groups on the pyridine ring.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol:
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-2,4-di(propan-2-yloxy)pyridine |
InChI |
InChI=1S/C14H21NO3/c1-9(2)16-12-7-14(17-10(3)4)15-8-13(12)18-11-5-6-11/h7-11H,5-6H2,1-4H3 |
InChI Key |
WKBYUJFGGARTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=NC=C1OC2CC2)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


